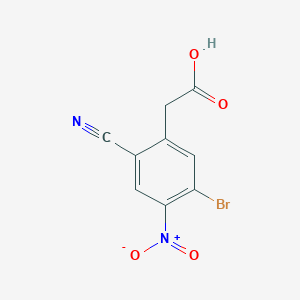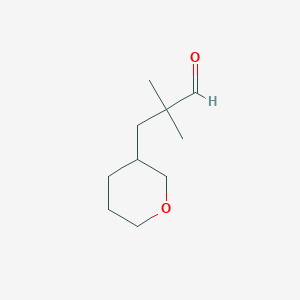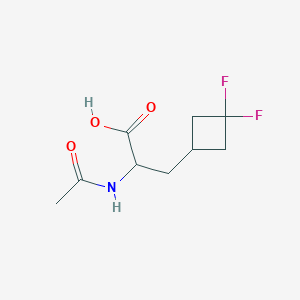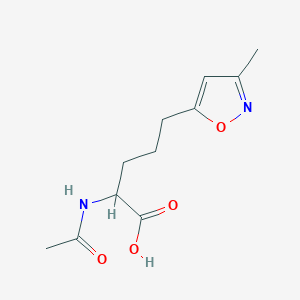
5-Bromo-2-cyano-4-nitrophenylacetic acid
Vue d'ensemble
Description
5-Bromo-2-cyano-4-nitrophenylacetic acid (5-BCNPA) is an organic compound that is used in a variety of scientific and medical research applications. It is a colorless, crystalline solid with a molecular formula of C10H7BrN2O4. 5-BCNPA has a variety of uses and has been studied extensively in the laboratory setting.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-cyano-4-nitrophenylacetic acid is not completely understood. However, it is believed that the compound binds to the active site of enzymes, preventing them from carrying out their normal functions. It is also believed that it binds to DNA, preventing its transcription and translation.
Effets Biochimiques Et Physiologiques
5-Bromo-2-cyano-4-nitrophenylacetic acid has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. It has also been shown to inhibit the activity of DNA-binding proteins, which can affect gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Bromo-2-cyano-4-nitrophenylacetic acid in laboratory experiments is its ability to bind to enzymes and DNA, allowing researchers to study their activity and interactions. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using 5-Bromo-2-cyano-4-nitrophenylacetic acid is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
Future research on 5-Bromo-2-cyano-4-nitrophenylacetic acid could focus on developing more efficient synthesis methods, as well as exploring its potential applications in drug development and gene therapy. Additionally, further research could be done to understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be done to explore the potential of using 5-Bromo-2-cyano-4-nitrophenylacetic acid in combination with other compounds to study enzyme inhibition and DNA binding.
Applications De Recherche Scientifique
5-Bromo-2-cyano-4-nitrophenylacetic acid is used in a variety of scientific research applications, including the study of enzyme inhibition and DNA binding. It has been studied as an inhibitor of human cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. It has also been used to study the binding of DNA to proteins, as well as the binding of proteins to DNA.
Propriétés
IUPAC Name |
2-(5-bromo-2-cyano-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)6(4-11)2-8(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCRVBVNLHFTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyano-4-nitrophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484859.png)
![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)



![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)
amine hydrochloride](/img/structure/B1484870.png)


![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)

![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)